molecular formula C17H23N3O4S B2591851 1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine CAS No. 898657-04-0

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine

Cat. No.: B2591851
CAS No.: 898657-04-0
M. Wt: 365.45
InChI Key: CSGVZSZULLHXGV-UHFFFAOYSA-N
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Description

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
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Biological Activity

1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine (CAS Number: 898657-04-0) is a piperazine derivative with potential therapeutic applications. Its structure includes an acetyl group and a sulfonyl-phenyl moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23N3O4S
  • Molecular Weight : 365.45 g/mol
  • Purity : Typically around 95% .

Piperazine derivatives are known for their diverse pharmacological activities, including:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for cholinergic neurotransmission. This inhibition can enhance cognitive functions and may have implications in treating Alzheimer's disease .
  • Anticancer Activity : Some studies indicate that piperazine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against liver and breast cancer cells .

Pharmacological Evaluations

Research has highlighted several biological activities associated with piperazine derivatives:

  • Antimicrobial Activity : Piperazine compounds have shown effectiveness against various microbial strains, suggesting potential use in treating infections.
  • Antipsychotic Properties : Some piperazine derivatives exhibit activity in modulating neurotransmitter systems, which may be beneficial in treating psychiatric disorders .
  • Antioxidant Effects : Certain studies have reported that these compounds can scavenge free radicals, indicating potential protective effects against oxidative stress .

Case Studies

StudyFindings
Virtual Screening of Piperazine Derivatives Identified several compounds with significant AChE inhibitory activity, suggesting potential for cognitive enhancement .
Cytotoxicity Assays on Cancer Cell Lines Demonstrated that specific piperazine derivatives can induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .
Pharmacological Evaluation of New Compounds Investigated the anxiolytic-like effects of related piperazine derivatives, showing promise for anxiety treatment through serotonergic pathways .

Properties

IUPAC Name

1-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-14(21)18-10-12-19(13-11-18)17(22)15-4-6-16(7-5-15)25(23,24)20-8-2-3-9-20/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVZSZULLHXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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